molecular formula C6H8N2O B082475 2-cyano-N-cyclopropylacetamide CAS No. 15029-37-5

2-cyano-N-cyclopropylacetamide

Cat. No. B082475
CAS RN: 15029-37-5
M. Wt: 124.14 g/mol
InChI Key: RDHCFMIWCSJGJM-UHFFFAOYSA-N
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Patent
US04586954

Procedure details

Cyclopropylamine (5.0 grams, 88 mmole) was combined with 7.5 grams (g) (88 mmol) of cyanoacetic acid in 50 milliliters (ml) tetrahydrofuran (THF) and 50 ml CH3CN. Diisopropylcarbodiimide (20 g, 97 mmol) dissolved in 10 ml THF was added dropwise. The reaction mixture exothermed and a white precipitate formed. The mixture was stirred at 20° C. for 20 hours, 5 ml water was added and the reaction mixture was stirred another 5 minutes. The precipitate was filtered off and the filtrate evaporated giving a white solid which was then recrystallized to yield 9.2 g (74 mmol) of N-(cyclopropyl)-2-cyanoacetamide, a white solid (m.p. 104°-106° C.) (84% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[C:5]([CH2:7][C:8](O)=[O:9])#[N:6].C(N=C=NC(C)C)(C)C.O>O1CCCC1.CC#N>[CH:1]1([NH:4][C:8](=[O:9])[CH2:7][C:5]#[N:6])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred another 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
giving a white solid which
CUSTOM
Type
CUSTOM
Details
was then recrystallized

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CC1)NC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 74 mmol
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.